molecular formula C9H13NO4 B2927576 5-(2,5-dioxopyrrolidin-1-yl)pentanoic Acid CAS No. 153195-41-6

5-(2,5-dioxopyrrolidin-1-yl)pentanoic Acid

Cat. No. B2927576
CAS RN: 153195-41-6
M. Wt: 199.206
InChI Key: YSVHVEDBGWJYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,5-dioxopyrrolidin-1-yl)pentanoic Acid, also known as 2,5-Dioxo-1-pyrrolidinepentanoic acid, has a molecular formula of C9H13NO4 and a molecular weight of 199.21 .


Molecular Structure Analysis

The InChI code for 5-(2,5-dioxopyrrolidin-1-yl)pentanoic Acid is 1S/C9H13NO4/c11-7-4-5-8(12)10(7)6-2-1-3-9(13)14/h1-6H2,(H,13,14) . This code represents the molecular structure of the compound.

It is stored at room temperature .

Scientific Research Applications

Monoclonal Antibody Production

5-(2,5-dioxopyrrolidin-1-yl)pentanoic Acid: has been identified as a compound that can significantly improve monoclonal antibody production in recombinant Chinese hamster ovary (rCHO) cell cultures . The compound was found to suppress cell growth while increasing cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production. This enhancement in production is crucial for medication supply and medical cost reduction.

Glycosylation Control

The same compound has also been shown to suppress the galactosylation on monoclonal antibodies . Galactosylation is a critical quality attribute of therapeutic monoclonal antibodies, and controlling the level of N-linked glycans’ galactosylation is important for the efficacy and safety of these medications.

Radio Ligand Synthesis for PET Imaging

5-(2,5-dioxopyrrolidin-1-yl)pentanoic Acid: derivatives are used in the synthesis of precursors for Al [18F]-NOTA-labeled tetrazine radio ligands . These radio ligands are crucial for 18F-based pretargeted PET imaging systems , which are instrumental in non-invasive diagnostic imaging and cancer research.

Structure-Activity Relationship Studies

The compound’s structure-activity relationship has been evaluated to understand its impact on monoclonal antibody production . It was demonstrated that the partial structure of 2,5-dimethylpyrrole was effective in enhancing cell-specific productivity, indicating that further structural optimization could lead to improved production and quality control of monoclonal antibodies.

Chemical Compound Screening

In a large-scale screening of over 23,000 chemicals, 5-(2,5-dioxopyrrolidin-1-yl)pentanoic Acid was identified as a compound that can improve cell-specific antibody production . This showcases the compound’s potential as a valuable additive in batch cultures for biopharmaceutical manufacturing.

Metabolic Studies in Cell Cultures

Research has also been conducted to investigate the metabolism of rCHO cells under conditions supplemented with 5-(2,5-dioxopyrrolidin-1-yl)pentanoic Acid . Understanding the metabolic trends under the influence of this compound can provide insights into optimizing cell culture conditions for enhanced bioproduction.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c11-7-4-5-8(12)10(7)6-2-1-3-9(13)14/h1-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVHVEDBGWJYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-dioxopyrrolidin-1-yl)pentanoic Acid

CAS RN

153195-41-6
Record name 5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.